N-(4-ethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
Descripción
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-4-(5-methyltriazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-3-14-4-8-16(9-5-14)20-18(23)15-6-10-17(11-7-15)22-13(2)12-19-21-22/h4-12H,3H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTHAFVTWXUJLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-ethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, with the molecular formula CHNO and a molecular weight of 306.3617 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethylphenyl isocyanate with 5-methyl-1H-1,2,3-triazole in the presence of suitable solvents and catalysts. The yield and purity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). It demonstrated IC values in the micromolar range, indicating potent cytotoxic effects against these cell lines.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.41 | Induction of apoptosis via caspase activation |
| HeLa | 3.15 | Cell cycle arrest at G0-G1 phase |
| A549 | 2.87 | Disruption of mitochondrial function |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells by increasing the expression levels of pro-apoptotic proteins such as p53 and activating caspase pathways.
"The compound's ability to induce apoptosis suggests its potential as a therapeutic agent in cancer treatment" .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Preliminary tests indicated effectiveness against:
- Escherichia coli
- Staphylococcus aureus
These findings suggest potential applications in treating bacterial infections.
Case Studies
A notable study investigated the effects of this compound on human leukemia cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through mitochondrial pathways.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound belongs to a broader class of 1,2,3-triazole-containing benzamides. Key structural variations among analogues include:
Heterocyclic substituents: N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide incorporates a thiazole ring, which improves π-π stacking interactions with kinase domains .
Modifications to the triazole ring: Bioisosteric replacement: Replacing the 1,2,3-triazole with a 1H-tetrazole ring (e.g., compound 3d in ) significantly enhances anti-leukemic activity against K-562 cells, likely due to increased hydrogen-bonding capacity and metabolic stability . Methyl group position: The 5-methyl group on the triazole minimizes steric hindrance while stabilizing the triazole ring’s conformation, a feature shared with analogues like N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide .
Pharmacological Activity Comparison
Physicochemical and ADMET Properties
- Lipophilicity (LogP): The ethyl group increases LogP (~3.2) compared to polar analogues like N-(2-cyanophenyl)-4-(5-methyltriazol-1-yl)benzamide (LogP ~2.5), enhancing blood-brain barrier penetration .
- Metabolic Stability : Methylation at the triazole’s 5-position reduces oxidative degradation, a feature critical for analogues in and .
Q & A
Basic: What are the optimal synthetic routes for N-(4-ethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:
Triazole Formation : React 4-azidobenzoyl chloride with 5-methyl-1-propargyl-1H-1,2,3-triazole under Cu(I) catalysis in acetonitrile at 60°C.
Coupling with 4-ethylaniline : The intermediate is then coupled with 4-ethylaniline using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF at room temperature .
Key Considerations :
- Solvent choice (polar aprotic solvents like DMF enhance reactivity).
- Catalyst optimization (e.g., CuSO₄·5H₂O with sodium ascorbate for CuAAC).
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
Basic: How is the structural characterization performed for this compound?
Methodological Answer:
Structural elucidation combines spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the triazole ring (δ 7.8–8.2 ppm for triazole protons) and benzamide carbonyl (δ ~165 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 349.15).
- X-ray Crystallography : Single-crystal analysis using SHELXL software refines bond lengths and angles, confirming the planar triazole-benzamide conformation .
Example Data :
| Elemental Analysis | Calculated (%) | Observed (%) |
|---|---|---|
| C | 68.11 | 68.04 |
| H | 5.06 | 5.05 |
| N | 12.22 | 12.17 |
| (Adapted from analogous compounds in ) |
Advanced: How to design experiments to evaluate its anticancer activity?
Methodological Answer:
In Vitro Cytotoxicity Assays :
- Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
- Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%).
Mechanistic Studies :
- Apoptosis detection via Annexin V/PI staining.
- Cell cycle analysis (flow cytometry with propidium iodide).
Target Identification :
- Enzyme inhibition assays (e.g., topoisomerase II inhibition).
- Molecular docking (AutoDock Vina) to predict binding to triazole-associated targets like EGFR .
Advanced: What computational methods predict its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with receptors (e.g., EGFR, HER2). Input the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level).
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy.
- Pharmacophore Modeling : Identify critical features (e.g., triazole H-bond acceptors, benzamide hydrophobicity) for QSAR studies .
Advanced: How to resolve discrepancies in elemental analysis data?
Methodological Answer:
Discrepancies between calculated and observed values (e.g., C: 68.11% vs. 68.04%) may arise from:
Sample Purity : Recrystallize the compound using ethanol/water mixtures.
Analytical Calibration : Validate CHNS analyzer with standard reference materials (e.g., acetanilide).
Isotopic Contributions : Account for natural abundance of ¹³C and ²H in MS data.
Hydration/Solvent Traces : Perform TGA to detect residual solvents .
Advanced: What is the impact of substituent variation on bioactivity?
Methodological Answer:
Substituent effects are studied via SAR:
- Electron-Withdrawing Groups (e.g., -Br) : Enhance anticancer activity (IC₅₀ reduced by 30% in brominated analogs).
- Electron-Donating Groups (e.g., -OCH₃) : Improve solubility but may reduce target affinity.
- Steric Effects : Bulky groups at the triazole 5-position (e.g., -CH₃) stabilize hydrophobic interactions in enzyme pockets.
Data Example :
| Substituent | IC₅₀ (μM, MCF-7) | Log P |
|---|---|---|
| -H | 12.5 | 3.2 |
| -Br | 8.7 | 3.8 |
| -OCH₃ | 15.3 | 2.9 |
| (Derived from ) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
